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Compound of Interest

Compound Name: 2-(Ethylthio)ethanol

CAS No.: 110-77-0

Cat. No.: B052129 Get Quote

Executive Summary & Core Significance
2-(Ethylthio)ethanol (CAS: 110-77-0) is a bifunctional organosulfur compound characterized

by a thioether linkage and a primary hydroxyl group.[1] While industrially utilized as a solvent

and intermediate for organophosphate pesticides (e.g., Disulfoton, Thiometon), its scientific

significance extends into toxicological research and chemical defense.

Key Technical Roles:

Chemical Warfare Agent (CWA) Simulant: It serves as a structural analogue to Sulfur

Mustard (HD), specifically mimicking the "Half-Mustard" (2-chloroethyl ethyl sulfide)

precursor without the immediate vesicant properties of the dichloro- species.

Metabolic Biomarker: It is a primary hydrolysis metabolite of systemic insecticides, serving as

a forensic marker for organophosphate exposure.

Synthetic Scaffold: The molecule undergoes selective oxidation (sulfoxide/sulfone) or

nucleophilic substitution (

), making it a versatile "chameleon" in organic synthesis.

Structural Anatomy & Physicochemical Profile
The molecule (
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) consists of an ethyl group linked via a sulfur atom to a 2-hydroxyethyl chain. The sulfur atom
introduces a "kink" in the chain due to the

bond angle (~98-100°), significantly more acute than the tetrahedral carbon angle (

).

Structural Formula:

[2]

Table 1: Physicochemical Specifications
Property Value Context

CAS Registry 110-77-0 Universal Identifier

Molecular Weight 106.19 g/mol Mass Spectrometry Base Peak

Boiling Point 180–184 °C
High boiling point due to H-

bonding

Density 1.017 g/mL (20 °C) Slightly denser than water

Refractive Index Purity verification parameter

Solubility High (Water, Ethanol, Ether) Amphiphilic nature

Appearance Colorless to Pale Straw Liquid
Distinctive sulfide/onion-like

odor

Synthetic Methodologies
Synthesis of 2-(ethylthio)ethanol generally follows two primary routes: ring-opening of

ethylene oxide (industrial) or nucleophilic substitution of 2-chloroethanol (laboratory).

Protocol A: Nucleophilic Ring Opening (Industrial/Scale-
Up)

Reagents: Ethylene Oxide, Ethanethiol (Ethyl Mercaptan).

Catalyst: Base (NaOH) or Ammonium Hydroxide.
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Mechanism: The thiolate anion attacks the strained epoxide ring.

Thermodynamics: Highly exothermic; requires careful temperature control (

).

Protocol B: Nucleophilic Substitution (Laboratory
Standard)

Reagents: 2-Chloroethanol, Sodium Ethanethiolate (generated in situ).

Solvent: Ethanol or DMF.

Procedure:

Dissolve NaOH (1.1 eq) in ethanol.

Add Ethanethiol (1.1 eq) at 0°C to form sodium ethanethiolate.

Dropwise addition of 2-Chloroethanol.

Reflux for 2-4 hours.

Filter NaCl precipitate and distill.

Visualizing the Synthesis Logic

Ethanethiol
(CH3CH2SH)

Thiolate Anion
(EtS-)

Base (NaOH)

Ethylene Oxide
(C2H4O)

2-(Ethylthio)ethanol
(Target)

2-Chloroethanol
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Route A: Ring Opening
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Route B: SN2 Substitution
(-Cl displacement)
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Click to download full resolution via product page

Figure 1: Dual synthetic pathways demonstrating the nucleophilic versatility of the ethylthiolate

anion.

Reactivity, Metabolism, and CWA Relevance
The chemical utility of 2-(ethylthio)ethanol lies in its ability to undergo oxidation at the sulfur

atom or substitution at the hydroxyl group.

A. The "Half-Mustard" Pathway
Researchers use this molecule to generate 2-Chloroethyl ethyl sulfide (CEES), a

monofunctional sulfur mustard simulant.

Reaction:

Significance: CEES possesses the alkylating ability of mustard gas but cannot cross-link

DNA (due to having only one "arm"), making it safer for preliminary decontamination studies.

B. Metabolic Oxidation (Pesticide Toxicology)
In biological systems, 2-(ethylthio)ethanol is a degradation product of Disulfoton. It undergoes

S-oxidation to form sulfoxides and sulfones, which are often more potent acetylcholinesterase

inhibitors than the parent thioether.
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Figure 2: Metabolic degradation pathway showing the conversion of Disulfoton to 2-
(ethylthio)ethanol and subsequent oxidative activation.

Analytical Fingerprinting
To validate the identity of 2-(ethylthio)ethanol, researchers rely on NMR and MS signatures.

The following data is derived from standard spectroscopic databases (NIST/SDBS).

Proton NMR ( -NMR, 300 MHz, )
The spectrum displays four distinct signal sets due to the asymmetry introduced by the

heteroatoms.
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Mass Spectrometry (EI, 70 eV)
Molecular Ion (

): m/z 106 (Distinct)

Base Peak: m/z 75 (

) — Loss of

(31 mass units).

Secondary Fragment: m/z 47 (

) or m/z 61 (
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).

Safety & Handling Protocols
Hazards:

Stench: Like most low-molecular-weight organosulfur compounds, it possesses a

penetrating, garlic/onion-like odor. Fume hood use is mandatory.

Irritant: Class 2 Skin/Eye irritant.

Flammability: Flash point ~80-90°C.

Storage:

Must be stored under an inert atmosphere (Argon/Nitrogen).

Reasoning: The thioether moiety is susceptible to air oxidation over time, slowly converting

to the sulfoxide (detectable by a shift in refractive index and appearance of S=O peaks in IR

at ~1050

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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